2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide
Overview
Description
2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, an amide group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting with the bromination of a methylphenyl compound. The key steps include:
Amidation: Formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.
Thioether Formation: Introduction of the sulfanyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The brominated aromatic ring and the amide group allow it to bind to proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: Shares the brominated aromatic ring but lacks the amide and sulfanyl groups.
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Contains a similar brominated aromatic ring and amide group but differs in the overall structure.
Uniqueness
2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide is unique due to its combination of a brominated aromatic ring, an amide group, and a sulfanyl linkage. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Properties
IUPAC Name |
2-[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-12-9-14(7-8-15(12)18)20-17(22)11-23-10-16(21)19-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAILHKRKTSDNGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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